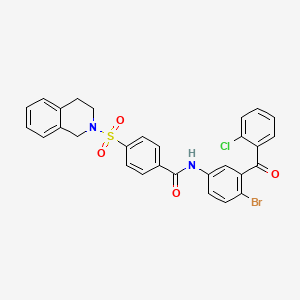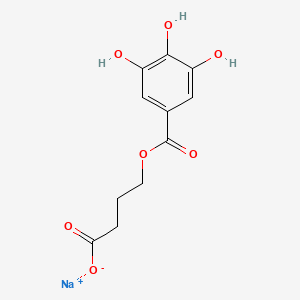
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is sodium 4-((3,4,5-trihydroxybenzoyl)oxy)butanoate. The InChI code for this compound is 1S/C11H12O7.Na/c12-7-4-6(5-8(13)10(7)16)11(17)18-3-1-2-9(14)15;/h4-5,12-13,16H,1-3H2,(H,14,15);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate is a powder that is stored at room temperature .Scientific Research Applications
1. Structural Analysis and Chemical Properties
- Sodium Bumetanide Trihydrate has a structural composition that involves sodium ions and water molecules arranged in layers around bumetanide molecules (Saviano et al., 1995).
2. Synthesis and Application in Polymer Chemistry
- The synthesis process of 4-vinyl benzenesulphonic acid and its transformation into sodium or potassium salt forms, including the production of diol derivatives, has implications in the field of polymer chemistry (Lam et al., 1989).
3. Use in Hydrogel Production
- Sodium 4-hydroxy-4-methyl-2-methylene butanoate has been used in the creation of superabsorbent hydrogels, demonstrating its potential in materials science and engineering (Luk et al., 2017).
4. Role in Complex Chemical Reactions
- Its application in complex chemical reactions such as the synthesis and structures of 3,5-disubstituted 1,2,4-triazole and Schiff-Base Macrocyclic Complexes showcases the compound's versatility in chemical synthesis (Brandt et al., 2007).
5. Exploration in Medicinal Chemistry
- Research into difluoro-beta-aminodeoxystatine-containing compounds and their potential as enzyme inhibitors highlights its relevance in medicinal chemistry (Thaisrivongs et al., 1987).
Safety and Hazards
properties
IUPAC Name |
sodium;4-(3,4,5-trihydroxybenzoyl)oxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7.Na/c12-7-4-6(5-8(13)10(7)16)11(17)18-3-1-2-9(14)15;/h4-5,12-13,16H,1-3H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLJWCJRAKPSMI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

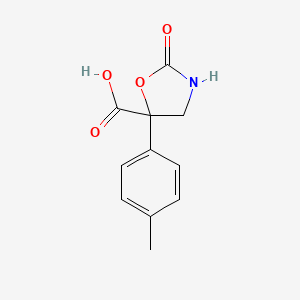

![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)
![2-(4-ethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355651.png)
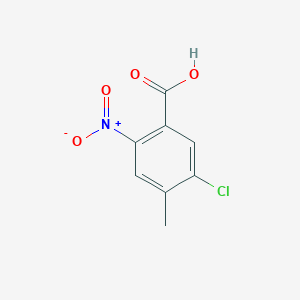
amine](/img/structure/B2355656.png)

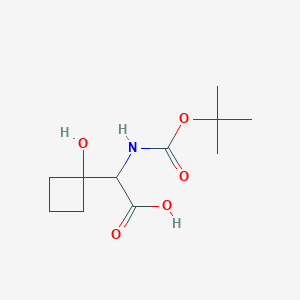
![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)
